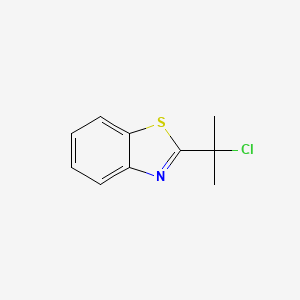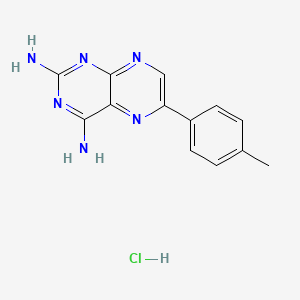
2-(2-Chloropropan-2-yl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloropropan-2-yl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropropan-2-yl)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-chloro-2-propanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature to ensure the completion of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is then purified using techniques such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloropropan-2-yl)-1,3-benzothiazole undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction reactions: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazoles.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, potassium hydroxide, or other nucleophiles are used. The reaction is typically carried out in a polar solvent like ethanol or methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in an inert atmosphere.
Major Products Formed
Nucleophilic substitution: Products such as 2-(2-amino-2-propanyl)-1,3-benzothiazole or 2-(2-thio-2-propanyl)-1,3-benzothiazole.
Oxidation: Products like 2-(2-chloro-2-propanyl)-1,3-benzothiazole sulfoxide or sulfone.
Reduction: Products such as 2-(2-chloro-2-propanyl)-dihydro-1,3-benzothiazole.
Applications De Recherche Scientifique
2-(2-Chloropropan-2-yl)-1,3-benzothiazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2-(2-Chloropropan-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and antifungal effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chloro-2-propanyl)-1,3-thiazole
- 2-(2-Chloro-2-propanyl)-1,3-benzoxazole
- 2-(2-Chloro-2-propanyl)-1,3-benzimidazole
Uniqueness
2-(2-Chloropropan-2-yl)-1,3-benzothiazole is unique due to the presence of both the benzene and thiazole rings, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
195512-81-3 |
|---|---|
Formule moléculaire |
C10H10ClNS |
Poids moléculaire |
211.707 |
Nom IUPAC |
2-(2-chloropropan-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C10H10ClNS/c1-10(2,11)9-12-7-5-3-4-6-8(7)13-9/h3-6H,1-2H3 |
Clé InChI |
VGYAHMGVLVXWGB-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=NC2=CC=CC=C2S1)Cl |
Synonymes |
Benzothiazole, 2-(1-chloro-1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide](/img/structure/B574418.png)


